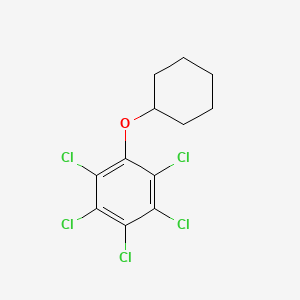
Ether, cyclohexyl pentachlorophenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ether, cyclohexyl pentachlorophenyl, is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular ether features a cyclohexyl group and a pentachlorophenyl group, making it a unique compound with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For Ether, cyclohexyl pentachlorophenyl, the synthesis would involve the reaction of cyclohexanol with pentachlorophenyl chloride in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .
Industrial Production Methods
Industrial production of ethers often involves the acid-catalyzed dehydration of alcohols. this method is typically limited to symmetrical ethers. For unsymmetrical ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethers generally undergo few reactions due to their stability. they can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The cleavage of Ether, cyclohexyl pentachlorophenyl, would result in the formation of cyclohexanol and pentachlorophenyl halide .
Common Reagents and Conditions
Acidic Cleavage: HI or HBr in aqueous solution.
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for stable ethers like this compound.
Substitution: Under specific conditions, ethers can undergo substitution reactions, although this is rare due to their stability
Major Products Formed
Cleavage Products: Cyclohexanol and pentachlorophenyl halide.
Oxidation Products: Peroxides (in rare cases).
Scientific Research Applications
Ether, cyclohexyl pentachlorophenyl, has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and unique structure.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action for Ether, cyclohexyl pentachlorophenyl, primarily involves its interaction with biological molecules through its ether linkage. The compound can act as a solvent, facilitating the dissolution and interaction of various molecules. Its stability and resistance to reactions make it a useful compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl Ether: A simple ether with two ethyl groups.
Cyclohexyl Methyl Ether: An ether with a cyclohexyl group and a methyl group.
Pentachlorophenyl Ether: An ether with two pentachlorophenyl groups.
Uniqueness
Ether, cyclohexyl pentachlorophenyl, is unique due to its combination of a cyclohexyl group and a pentachlorophenyl group. This combination imparts specific properties such as enhanced stability and unique reactivity compared to other ethers .
Properties
CAS No. |
64436-33-5 |
|---|---|
Molecular Formula |
C12H11Cl5O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-cyclohexyloxybenzene |
InChI |
InChI=1S/C12H11Cl5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
OGKJBDGAGLOKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















